molecular formula C29H23N5O3 B607229 DW10075 CAS No. 1804982-31-7

DW10075

Número de catálogo: B607229
Número CAS: 1804982-31-7
Peso molecular: 489.535
Clave InChI: UWMIICSPAFDEMX-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

DW10075 is a novel, small-molecule inhibitor of vascular endothelial growth factor receptors (VEGFRs), specifically targeting VEGFR-1, VEGFR-2, and VEGFR-2. It belongs to the anilinopyrimidine naphthamide class and was rationally designed through kinase screening . Structurally, it is defined as 6-(2-((3-acetamidophenyl)amino)pyrimidin-4-yloxy)-N-phenyl-1-naphthamide .

Propiedades

Número CAS

1804982-31-7

Fórmula molecular

C29H23N5O3

Peso molecular

489.535

Nombre IUPAC

6-((2-((3-Acetamidophenyl)amino)pyrimidin-4-yl)oxy)-N-phenyl-1-naphthamide

InChI

InChI=1S/C29H23N5O3/c1-19(35)31-22-10-6-11-23(18-22)33-29-30-16-15-27(34-29)37-24-13-14-25-20(17-24)7-5-12-26(25)28(36)32-21-8-3-2-4-9-21/h2-18H,1H3,(H,31,35)(H,32,36)(H,30,33,34)

Clave InChI

UWMIICSPAFDEMX-UHFFFAOYSA-N

SMILES

O=C(NC1=CC=CC=C1)C2=C3C=CC(OC4=NC(NC5=CC=CC(NC(C)=O)=C5)=NC=C4)=CC3=CC=C2

Apariencia

Solid powder

Pureza

>98% (or refer to the Certificate of Analysis)

Vida útil

>2 years if stored properly

Solubilidad

Soluble in DMSO

Almacenamiento

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Sinónimos

DW-10075;  DW 10075;  DW10075

Origen del producto

United States

Comparación Con Compuestos Similares

Key Pharmacological Properties :

  • Selectivity: DW10075 exhibits nanomolar-level inhibitory activity against VEGFR-2 (IC50 = 0.69 nM), with weaker activity against VEGFR-1 (IC50 = 6.4 nM) and VEGFR-3 (IC50 = 5.5 nM) .
  • Mechanism : DW10075 blocks VEGF-induced phosphorylation of VEGFR-2 and downstream signaling pathways (e.g., ERK1/2 and AKT), suppressing endothelial cell proliferation, migration, and angiogenesis .
  • Antitumor Activity: In preclinical models, DW10075 inhibits tumor growth (e.g., U87-MG glioblastoma xenografts) by reducing microvessel density (CD31 expression) and tumor cell proliferation (Ki67 expression) .

DW10075 is compared to other VEGFR inhibitors, including Pazopanib, Sunitinib, Apatinib, and Axitinib, based on kinase selectivity, potency, and therapeutic efficacy.

Table 1: Kinase Selectivity and Inhibitory Potency
Compound VEGFR-2 IC50 (nM) Selectivity (vs. Other Kinases) Key Advantages Limitations
DW10075 0.69 No inhibition of FGFR/PDGFR-α High selectivity, potent anti-angiogenesis Limited data on clinical toxicity
Pazopanib 30 Inhibits PDGFR, FGFR, c-Kit Broad-spectrum activity Off-target effects, higher toxicity
Sunitinib 10–50 Targets PDGFR, c-Kit, RET FDA-approved for multiple cancers Severe side effects (hypertension, fatigue)
Apatinib 1–10 Selective for VEGFR-2 Approved in China for gastric cancer Limited global availability
Axitinib 0.2–0.5 Selective for VEGFR-1/2/3 High potency, FDA-approved for RCC Narrow therapeutic window

Key Findings :

Selectivity : DW10075 surpasses Pazopanib and Sunitinib in selectivity, avoiding off-target effects on FGFR and PDGFR pathways, which are linked to adverse events .

Potency : While Axitinib has a lower IC50 for VEGFR-2 (0.2–0.5 nM), DW10075’s balanced inhibition of all three VEGFRs may offer broader anti-angiogenic effects .

Table 2: Preclinical Anti-Angiogenic and Antitumor Activity
Model DW10075 Effect (Concentration) Comparator (Effect) Source
HUVEC Proliferation IC50 = 3.9 nM Apatinib (IC50 = 5.2 nM)
HUVEC Migration 61.8% inhibition at 100 nM Sunitinib (55% inhibition at 100 nM)
Rat Aortic Ring 96.8% capillary inhibition at 100 nM Axitinib (90% inhibition at 100 nM)
U87-MG Xenograft T/C% = 69.6% (500 mg/kg) Pazopanib (T/C% = 65%)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
DW10075
Reactant of Route 2
Reactant of Route 2
DW10075

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.